2-Fluoro-6-iodopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

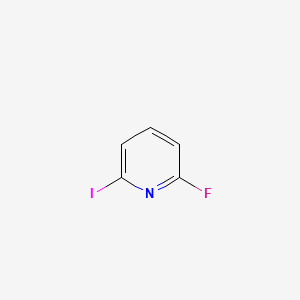

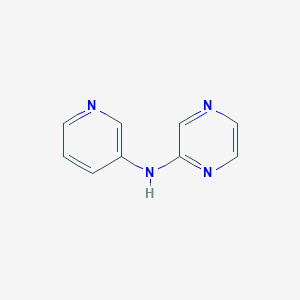

2-Fluoro-6-iodopyridine is a chemical compound that has been widely used in scientific research due to its unique properties . It is a halogenated pyridine derivative that has a fluorine atom and an iodine atom attached to the pyridine ring . The CAS number for 2-Fluoro-6-iodopyridine is 1214345-93-3 .

Synthesis Analysis

The synthesis of 2-Fluoro-6-iodopyridine and other fluoropyridines involves several methods. These include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-iodopyridine is characterized by the presence of a fluorine atom and an iodine atom attached to the pyridine ring . The molecular weight of a similar compound, 2-fluoro-6-trifluoromethylpyridine, is 165.088 Da .Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-6-iodopyridine are complex and involve several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Physical And Chemical Properties Analysis

2-Fluoro-6-iodopyridine is a halogenated pyridine derivative that has a fluorine atom and an iodine atom attached to the pyridine ring . The molecular weight of a similar compound, 2-fluoro-6-trifluoromethylpyridine, is 165.088 Da .Scientific Research Applications

- Borylation Reactions : 2-Fluoro-6-iodopyridine serves as a versatile precursor for the synthesis of pyridinylboronic acids and esters. These compounds are essential in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

- Drug Development : Researchers utilize iodopyridines, including 2-fluoro-6-iodopyridine, to create complex organic molecules. These compounds play a significant role in pharmaceutical research and drug development.

- 18F-Substituted Pyridines : The introduction of fluorine-18 (18F) into pyridine rings enables the development of positron emission tomography (PET) imaging agents. These agents help visualize biological processes in vivo, aiding in disease diagnosis and drug development .

- Fluorinated Herbicides and Insecticides : Fluorine-containing substituents enhance the properties of agricultural chemicals. Incorporating fluorine atoms into lead structures improves their effectiveness, stability, and environmental impact. 2-Fluoro-6-iodopyridine contributes to the design of novel agrochemicals .

- Functional Materials : Researchers explore the use of fluoropyridines in designing functional materials, such as liquid crystals, polymers, and semiconductors. The electron-withdrawing nature of fluorine atoms influences material properties .

- Bioorthogonal Chemistry : Fluoropyridines can participate in bioorthogonal reactions, allowing selective labeling of biomolecules in living systems. Researchers use these reactions for proteomics, metabolomics, and cell imaging studies .

- C-H Activation : Fluoropyridines serve as substrates in transition metal-catalyzed C-H activation reactions. These transformations enable the direct functionalization of C-H bonds, streamlining synthetic routes .

Organic Synthesis and Medicinal Chemistry

Radiochemistry and Imaging

Agricultural Chemistry

Materials Science

Chemical Biology

Transition Metal Catalysis

Safety and Hazards

2-Fluoro-6-iodopyridine is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for the use of 2-Fluoro-6-iodopyridine and other fluoropyridines involve their potential use in various biological applications. The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . The development of more efficient synthetic methods for these compounds is a key area of future research .

Mechanism of Action

Target of Action

2-Fluoro-6-iodopyridine is a halogenated pyridine derivative

Mode of Action

. This suggests that 2-Fluoro-6-iodopyridine might interact with its targets in a unique way, potentially leading to different biochemical changes.

Biochemical Pathways

. This suggests that 2-Fluoro-6-iodopyridine might interact with certain biochemical pathways related to imaging processes.

Result of Action

. This suggests that 2-Fluoro-6-iodopyridine might have similar effects in its respective applications.

properties

IUPAC Name |

2-fluoro-6-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-2-1-3-5(7)8-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCKZTQDBHJMQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-iodopyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)

![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)

amine hydrochloride](/img/structure/B2386809.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)

![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)

![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)